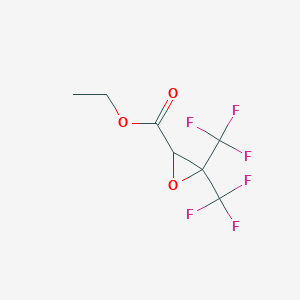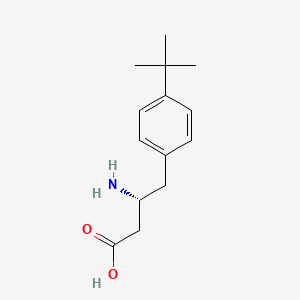![molecular formula C10H7ClN2S2 B14005985 [2-Chloro-5-(thiocyanatomethyl)phenyl]methyl thiocyanate CAS No. 93262-83-0](/img/structure/B14005985.png)
[2-Chloro-5-(thiocyanatomethyl)phenyl]methyl thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-Chloro-5-(thiocyanatomethyl)phenyl]methyl thiocyanate: is an organic compound with the molecular formula C10H7ClN2S2 This compound is characterized by the presence of two thiocyanate groups attached to a chlorinated phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-Chloro-5-(thiocyanatomethyl)phenyl]methyl thiocyanate typically involves the reaction of 2-chloro-5-(bromomethyl)benzyl bromide with potassium thiocyanate in the presence of a suitable solvent such as acetone or dimethylformamide . The reaction is carried out under reflux conditions for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
[2-Chloro-5-(thiocyanatomethyl)phenyl]methyl thiocyanate: undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The thiocyanate groups can be oxidized to form sulfonates or sulfinates.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Hydrolysis: The thiocyanate groups can undergo hydrolysis to form isothiocyanates or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as , , or in solvents like or .
Oxidation: Reagents such as , , or .
Reduction: Reagents such as , , or with a suitable catalyst.
Hydrolysis: Acidic or basic conditions using , , or .
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of sulfonates or sulfinates.
Reduction: Formation of amines or thiols.
Hydrolysis: Formation of isothiocyanates or amines.
Aplicaciones Científicas De Investigación
[2-Chloro-5-(thiocyanatomethyl)phenyl]methyl thiocyanate: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of [2-Chloro-5-(thiocyanatomethyl)phenyl]methyl thiocyanate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiocyanate groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzymatic activity. Additionally, the compound’s ability to undergo redox reactions can influence cellular oxidative stress pathways.
Comparación Con Compuestos Similares
[2-Chloro-5-(thiocyanatomethyl)phenyl]methyl thiocyanate: can be compared with similar compounds such as:
1-Chloro-2,4-bis(thiocyanatomethyl)benzene: Similar structure but with two thiocyanate groups on different positions of the phenyl ring.
4-Chloro-1,3-phenylene bis(methylene) bis(thiocyanate): Contains two thiocyanate groups attached to a different phenyl ring structure.
5-Chloro-2-(substituted phenyl)benzo[d]thiazole derivatives: Different core structure but similar functional groups.
The uniqueness of This compound
Propiedades
Número CAS |
93262-83-0 |
|---|---|
Fórmula molecular |
C10H7ClN2S2 |
Peso molecular |
254.8 g/mol |
Nombre IUPAC |
[2-chloro-5-(thiocyanatomethyl)phenyl]methyl thiocyanate |
InChI |
InChI=1S/C10H7ClN2S2/c11-10-2-1-8(4-14-6-12)3-9(10)5-15-7-13/h1-3H,4-5H2 |
Clave InChI |
XLWJHNAFCNUFOP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CSC#N)CSC#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


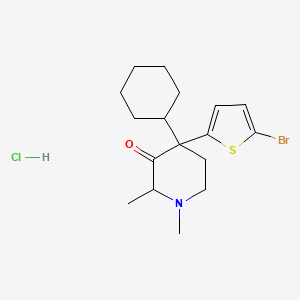
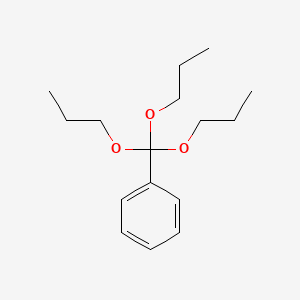
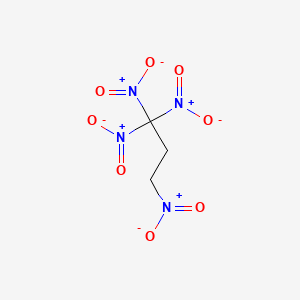

![(2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]hex-5-enoic acid](/img/structure/B14005925.png)
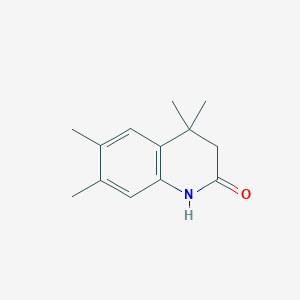


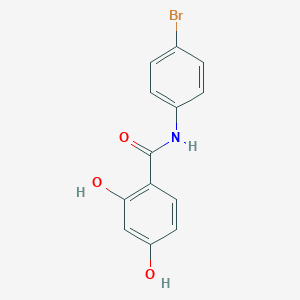
![6-(Pyridin-3-yl)imidazo[1,2-a]pyridine](/img/structure/B14005947.png)
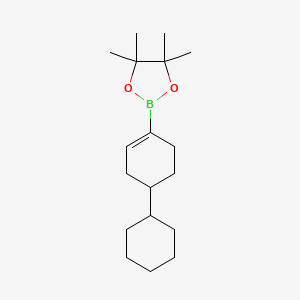
![3,5,7-Trimethyl-1lambda~6~-pyrimido[4,5-e][1,2,4]thiadiazine-1,1,6,8(4H,5H,7H)-tetrone](/img/structure/B14005958.png)
